molecular formula C32H74O13Si8 B3179378 1 3 5 7 9 11-Octaisobutyltetracyclo CAS No. 307531-90-4

1 3 5 7 9 11-Octaisobutyltetracyclo

Cat. No.: B3179378
CAS No.: 307531-90-4
M. Wt: 891.6 g/mol
InChI Key: ZJILJEYGMBWQKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol typically involves the reaction of organosilicon reagents under controlled conditions. One common method includes the use of bischloromethyl ether and sodium sulfide, which leads to the formation of linear formaldehyde-thioformaldehyde copolymers . The reaction conditions often require precise temperature and pressure control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced reactors and continuous flow systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield siloxane derivatives, while reduction can produce silane compounds. Substitution reactions can result in various organosilicon derivatives with different functional groups.

Scientific Research Applications

1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological membranes and proteins, potentially altering their function. The specific pathways involved depend on the application and the target system.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol
  • PSS- (2- (trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted
  • PSS-Vinyl-Heptaisobutyl substituted

Uniqueness

1,3,5,7,9,11-Octaisobutyltetracyclo[7.3.3.15,11]octasiloxane-endo-3,7-diol is unique due to its specific structural arrangement and the presence of multiple isobutyl groups. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

7,13-dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H74O13Si8/c1-25(2)17-46(33)35-48(19-27(5)6)39-50(21-29(9)10)37-47(34,18-26(3)4)38-51(22-30(11)12)40-49(36-46,20-28(7)8)42-52(41-48,23-31(13)14)45-53(43-50,44-51)24-32(15)16/h25-34H,17-24H2,1-16H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJILJEYGMBWQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]1(O[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O1)(O[Si](O2)(O[Si](O3)(O4)CC(C)C)CC(C)C)CC(C)C)CC(C)C)(CC(C)C)O)CC(C)C)CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H74O13Si8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1 3 5 7 9 11-Octaisobutyltetracyclo
Reactant of Route 2
1 3 5 7 9 11-Octaisobutyltetracyclo
Reactant of Route 3
1 3 5 7 9 11-Octaisobutyltetracyclo
Reactant of Route 4
1 3 5 7 9 11-Octaisobutyltetracyclo
Reactant of Route 5
1 3 5 7 9 11-Octaisobutyltetracyclo
Reactant of Route 6
1 3 5 7 9 11-Octaisobutyltetracyclo

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